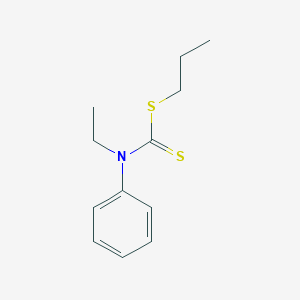

Propyl ethyl(phenyl)carbamodithioate

Description

Structure

3D Structure

Properties

CAS No. |

62603-70-7 |

|---|---|

Molecular Formula |

C12H17NS2 |

Molecular Weight |

239.4 g/mol |

IUPAC Name |

propyl N-ethyl-N-phenylcarbamodithioate |

InChI |

InChI=1S/C12H17NS2/c1-3-10-15-12(14)13(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

NWBDJOKMDPGMRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=S)N(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Ethyl Phenyl Carbamodithioate

Established Synthetic Pathways for Carbamodithioates

The conventional approach to synthesizing S-alkyl dithiocarbamates is a two-step process that begins with the formation of a dithiocarbamate (B8719985) salt, which is subsequently alkylated. This method is highly reliable and widely applicable to a variety of substrates.

Reaction Mechanisms and Conditions for Analogous Dithiocarbamates

The fundamental reaction for forming the dithiocarbamate structure involves the nucleophilic attack of a secondary amine on the electrophilic carbon atom of carbon disulfide (CS₂). nih.gov This reaction produces a dithiocarbamic acid intermediate. Due to the acidic nature of this intermediate, the reaction is typically performed in the presence of a base to deprotonate it, forming a more stable dithiocarbamate salt. nih.gov

In the absence of an added base, the unreacted amine can act as a base, resulting in the formation of an ammonium (B1175870) dithiocarbamate salt. rsc.org However, the use of a stronger base, such as sodium hydroxide (B78521) or potassium hydroxide, is common to drive the reaction to completion and ensure the formation of the corresponding metal dithiocarbamate salt. nih.gov

The general mechanism can be summarized as follows:

Nucleophilic Addition: The secondary amine attacks the carbon of CS₂, forming a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to one of the sulfur atoms, yielding a dithiocarbamic acid.

Deprotonation: In the presence of a base (e.g., NaOH), the dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt (e.g., sodium dithiocarbamate) and water.

S-Alkylation: The resulting dithiocarbamate anion is a soft nucleophile that readily reacts with an alkylating agent, such as an alkyl halide, via an Sₙ2 reaction to yield the final S-alkyl dithiocarbamate ester. organic-chemistry.orgnih.gov

Reaction conditions are generally mild, often conducted at room temperature or with gentle cooling, as the initial reaction between the amine and CS₂ can be exothermic. nih.gov The choice of solvent can vary, with alcoholic solutions or aqueous media being commonly employed for the salt formation step. nih.gov

Table 1: Typical Reaction Conditions for Dithiocarbamate Salt Formation

| Parameter | Condition | Rationale |

| Reactants | Secondary Amine, Carbon Disulfide, Base | Fundamental components for dithiocarbamate formation. |

| Temperature | 0°C to Room Temperature | To control the exothermic reaction between amine and CS₂. |

| Solvent | Water, Ethanol, Methanol | To dissolve the amine and the resulting salt. |

| Base | NaOH, KOH, Triethylamine | To deprotonate the dithiocarbamic acid intermediate, forming a stable salt. nih.govacs.org |

Precursor Compounds and Reagents for Propyl Ethyl(phenyl)carbamodithioate Synthesis

To synthesize the specific compound, Propyl ethyl(phenyl)carbamodithioate, the following precursors and reagents are required, based on the established synthetic pathway:

Secondary Amine: N-ethylaniline (also known as ethyl(phenyl)amine) provides the ethyl and phenyl groups attached to the nitrogen atom.

Dithiocarbonyl Source: Carbon disulfide (CS₂) is the essential reagent that reacts with the amine to form the carbamodithioate core.

Base: A suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to facilitate the formation of the intermediate dithiocarbamate salt.

Alkylating Agent: A propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, is required to introduce the S-propyl group in the final alkylation step.

The synthesis would proceed by first reacting N-ethylaniline with carbon disulfide in the presence of sodium hydroxide to form sodium ethyl(phenyl)carbamodithioate. This intermediate salt would then be treated with 1-bromopropane to yield the final product, Propyl ethyl(phenyl)carbamodithioate.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. In the context of dithiocarbamate synthesis, this has led to the development of multi-component reactions and catalyst-free approaches that streamline the manufacturing process.

Application of Multi-Component Reactions for Dithiocarbamate Formation

For dithiocarbamate synthesis, a common three-component reaction involves the simultaneous reaction of an amine, carbon disulfide, and an alkyl halide. organic-chemistry.org This method bypasses the need to isolate the intermediate dithiocarbamate salt, making it a highly atom-economic process. nih.gov Four-component reactions have also been developed, further increasing the molecular complexity that can be achieved in a single step. acs.orgacs.org These reactions are prized for their operational simplicity and ability to generate diverse libraries of dithiocarbamates for various applications. acs.org

Table 2: Comparison of Synthetic Strategies

| Feature | Established Two-Step Pathway | Multi-Component Reaction (MCR) |

| Number of Steps | Two (Salt formation, then Alkylation) | One-pot |

| Intermediate Isolation | Yes (Dithiocarbamate salt) | No |

| Efficiency | Lower | Higher |

| Waste Generation | Higher (due to multiple steps) | Lower |

| Example | Amine + CS₂ + Base -> Salt; Salt + Alkyl Halide -> Product | Amine + CS₂ + Alkyl Halide -> Product organic-chemistry.org |

Exploration of Catalyst-Free Approaches in Carbamodithioate Synthesis

In line with the principles of green chemistry, catalyst-free synthetic methods are highly desirable. Several studies have demonstrated that the one-pot synthesis of dithiocarbamates from an amine, carbon disulfide, and an alkyl halide can proceed efficiently without the need for a catalyst. nih.govorganic-chemistry.org

These reactions are often conducted under solvent-free conditions at room temperature, which further enhances their environmental credentials by eliminating the use of potentially hazardous organic solvents. organic-chemistry.orgresearchgate.net The mild reaction conditions, high yields, and broad substrate scope make this catalyst-free, one-pot method a powerful and sustainable alternative to traditional approaches. nih.govresearchgate.net The simplicity of the procedure, often requiring only basic extraction for product isolation, makes it particularly attractive for both laboratory-scale synthesis and potential industrial applications. organic-chemistry.org

Coordination Chemistry of Propyl Ethyl Phenyl Carbamodithioate

Ligand Properties and Coordination Modes

The coordination behavior of propyl ethyl(phenyl)carbamodithioate is fundamentally influenced by the electronic characteristics of the carbamodithioate group, its ability to form chelate rings with metals, and the nature of the propyl, ethyl, and phenyl substituents on the nitrogen atom.

The electron-donating capacity of the dithiocarbamate (B8719985) moiety allows it to stabilize metals in various oxidation states. nih.gov The presence of both soft dithiocarbamate and hard thioureide resonance forms contributes to this versatility. nih.gov

Propyl ethyl(phenyl)carbamodithioate, like other dithiocarbamate ligands, primarily functions as a bidentate chelating agent, coordinating to a single metal center through both sulfur atoms. nih.govresearchgate.net This coordination forms a stable four-membered chelate ring (M-S₂-C). mdpi.com This chelating ability is a defining feature of dithiocarbamates and leads to the formation of stable complexes with a wide range of transition metals and main group elements. nih.govnih.gov

While symmetrical bidentate chelation is the most common coordination mode, dithiocarbamates can exhibit other binding behaviors. nih.gov These include:

Monodentate: The ligand binds to the metal through only one sulfur atom.

Anisobidentate: The ligand chelates the metal, but with two unequal metal-sulfur bond lengths.

Bidentate Bridging: The two sulfur atoms of the ligand bridge two different metal centers. researchgate.netresearchgate.net

The specific coordination mode adopted depends on several factors, including the steric and electronic properties of the metal ion, the substituents on the dithiocarbamate nitrogen, and the presence of other ligands in the coordination sphere. researchgate.netmdpi.com For instance, the coordination geometry around mercury(II) in dithiocarbamate complexes can vary significantly, adopting tetrahedral, trigonal bipyramidal, or dimeric structures with bridging ligands, influenced by the steric bulk of the N-bound organic groups. mdpi.commdpi.com

The nature of the substituents on the nitrogen atom—in this case, propyl, ethyl, and phenyl groups—plays a crucial role in modulating the coordination affinity of the dithiocarbamate ligand. These effects can be categorized as electronic and steric.

Electronic Effects: The electron-donating or withdrawing nature of the substituents alters the electron density on the sulfur atoms.

Alkyl groups (propyl, ethyl): These are electron-donating groups, which increase the electron density on the nitrogen atom. This enhanced electron density is delocalized onto the sulfur atoms, increasing their basicity and strengthening the ligand's ability to donate to a metal center. nih.gov

Phenyl group: An aryl group like phenyl is generally considered to be electron-withdrawing compared to alkyl groups. This effect can reduce the electron-donating strength of the sulfur atoms.

Steric Effects: The size of the substituents can influence the stability and structure of the resulting metal complexes. mdpi.com Bulky substituents can hinder the approach of the ligand to the metal center or prevent the formation of certain geometries. For propyl ethyl(phenyl)carbamodithioate, the combination of three different groups introduces asymmetry and a moderate degree of steric hindrance that can affect the packing of molecules in the crystal lattice and the coordination geometry around the metal ion. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with propyl ethyl(phenyl)carbamodithioate typically follows well-established procedures for dithiocarbamates, involving the reaction of the ligand salt with a suitable metal salt.

Metal complexes of dithiocarbamates are generally prepared by reacting an aqueous or alcoholic solution of the corresponding dithiocarbamate salt (e.g., sodium or potassium salt) with an aqueous solution of the desired metal salt. nih.gov The resulting metal dithiocarbamate complexes often precipitate from the solution due to their insolubility in the reaction medium. mdpi.com

General Synthetic Route:

Ligand Formation: The propyl ethyl(phenyl)carbamodithioate ligand is first prepared by the reaction of N-propylethylaniline with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netresearchgate.net

Complexation: The aqueous solution of the in-situ prepared dithiocarbamate salt is then treated with a solution of a metal salt (e.g., HgCl₂, CuSO₄, NiCl₂, CoCl₂) to yield the metal complex. researchgate.netrdd.edu.iq

Hg(II) Complexes: Mercury(II) readily forms complexes with dithiocarbamates. Depending on the stoichiometry and reaction conditions, various structures, including mononuclear and dimeric species, can be formed. mdpi.comresearchgate.nettandfonline.com

Cu(II) Complexes: Copper(II) forms intensely colored, typically dark brown or green, square planar complexes with the general formula [Cu(S₂CNR₂ )₂]. mdpi.comresearchgate.netnih.gov This reaction is often immediate and high-yielding. mdpi.com

Ni(II) Complexes: Nickel(II) typically forms diamagnetic, square planar complexes of the type [Ni(S₂CNR₂)₂]. tandfonline.comtandfonline.comresearchgate.net These complexes are often colored and can be isolated as crystalline solids.

Co(II) Complexes: Cobalt(II) can form four-coordinate complexes. However, in the presence of air, it often undergoes oxidation to form highly stable, diamagnetic, octahedral Cobalt(III) complexes with the formula [Co(S₂CNR₂)₃]. tandfonline.comfigshare.comresearchgate.net

The structures of metal dithiocarbamate complexes are diverse, with the coordination geometry being highly dependent on the metal ion's electronic configuration and size. Spectroscopic techniques like FT-IR and UV-Vis, along with single-crystal X-ray diffraction, are crucial for characterization. nih.gov

The C-N stretching frequency in the infrared spectrum provides insight into the electronic structure of the ligand upon coordination. A shift to higher frequency compared to the free ligand indicates an increase in the double bond character between the carbon and nitrogen atoms. nih.gov The number of C-S stretching bands can help determine the coordination mode (bidentate vs. monodentate). researchgate.net

Typical Geometries for M(II) Complexes:

Hg(II): Mercury(II) complexes of N-alkyl-N-phenyl dithiocarbamates have been shown to adopt distorted tetrahedral geometries or form dimeric structures with bridging dithiocarbamate ligands. mdpi.com The coordination environment is flexible and influenced by steric factors. mdpi.com

Cu(II): Copper(II) dithiocarbamates almost invariably adopt a distorted square planar geometry. mdpi.comnih.gov The CuS₄ core is typically planar, as seen in numerous structurally characterized examples. mdpi.com

Ni(II): Nickel(II) dithiocarbamate complexes are characteristically square planar with a NiS₄ coordination environment. tandfonline.comresearchgate.netresearchgate.net This geometry results in the complexes being diamagnetic.

Co(II)/Co(III): Cobalt(II) can form square-planar or tetrahedral complexes. researchgate.net However, tris(dithiocarbamato)cobalt(III) complexes are more common and exhibit a distorted octahedral geometry, with the cobalt ion coordinated to six sulfur atoms from three bidentate ligands. tandfonline.comfigshare.com

The table below summarizes the typical structural features observed for metal complexes with dithiocarbamate ligands analogous to propyl ethyl(phenyl)carbamodithioate.

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Magnetic Properties | Representative Analogous Complex |

| Hg(II) | +2 | Distorted Tetrahedral / Dimeric | Diamagnetic | [(C₆H₅)(CH₃)NCS₂]₄Hg₂ mdpi.com |

| Cu(II) | +2 | Square Planar | Paramagnetic (d⁹) | [Cu(S₂CN(C₄H₉)(C₆H₅))₂] researchgate.net |

| Ni(II) | +2 | Square Planar | Diamagnetic (d⁸) | [Ni(S₂CN(C₄H₉)(C₆H₅))₂] tandfonline.com |

| Co(II)/(III) | +2 or +3 | Square Planar (Co(II)) / Octahedral (Co(III)) | Paramagnetic / Diamagnetic | [Co(S₂CN(CH₃)(C₆H₅))₃] tandfonline.comfigshare.com |

Theoretical Approaches to Metal-Ligand Interactions

The study of metal-ligand interactions in coordination complexes of Propyl ethyl(phenyl)carbamodithioate relies heavily on theoretical approaches that provide insights into bonding, structure, and electronic properties. These methods, encompassing both spectroscopic analysis and computational modeling, are crucial for elucidating the nature of the coordination environment around the metal center. By combining experimental data with theoretical calculations, a comprehensive understanding of the complex's geometry and the electronic distribution within the metal-ligand framework can be achieved.

Spectroscopic Analysis of Coordination Environments

Spectroscopic techniques are indispensable tools for probing the coordination environment of metal complexes of Propyl ethyl(phenyl)carbamodithioate. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique information about the ligand's binding mode and the resulting geometry of the complex.

Infrared (IR) Spectroscopy is particularly useful for determining the coordination mode of the carbamodithioate ligand. The vibration of the C–N bond within the ligand is sensitive to the coordination environment. A shift in the stretching frequency of this bond upon complexation can indicate the extent of double bond character, providing insight into the electronic delocalization within the chelate ring. Similarly, the C–S stretching frequency is a key indicator of sulfur atom coordination to the metal center. The appearance of a new band at lower frequency, corresponding to the M-S (metal-sulfur) stretching vibration, is direct evidence of coordination.

Table 1: Representative IR Spectral Data for Propyl ethyl(phenyl)carbamodithioate and its Metal Complexes

| Compound | ν(C–N) (cm⁻¹) | ν(C–S) (cm⁻¹) | ν(M–S) (cm⁻¹) |

|---|---|---|---|

| Propyl ethyl(phenyl)carbamodithioate | 1450 | 995 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the metal complex. The spectra of dithiocarbamate complexes typically exhibit intense bands in the UV region, which are assigned to intraligand π→π* and n→π* transitions. The coordination of the ligand to a metal ion can cause shifts in the positions of these bands. More importantly, the appearance of new bands in the visible region can be attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The energy and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and to observe changes upon complexation. Shifts in the chemical shifts of the protons and carbons of the ethyl and propyl groups, as well as the phenyl ring, can confirm the coordination of the ligand. In diamagnetic complexes, the magnitude of these shifts can provide information about the electronic environment around the metal center.

Computational Modeling of Complex Geometries

DFT calculations can be used to optimize the geometry of Propyl ethyl(phenyl)carbamodithioate metal complexes, allowing for the prediction of the most stable conformation. researchgate.net By calculating the energies of different possible isomers, the preferred coordination geometry (e.g., square planar, tetrahedral, or octahedral) can be determined.

Table 2: Calculated Geometrical Parameters for a Hypothetical Square Planar [M(Propyl ethyl(phenyl)carbamodithioate)₂] Complex

| Parameter | Value |

|---|---|

| M–S Bond Length (Å) | 2.20 - 2.40 |

| S–M–S Bite Angle (°) | 75 - 80 |

| C–N Bond Length (Å) | 1.35 - 1.40 |

Furthermore, computational models can provide information about the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding the reactivity and spectroscopic properties of the complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can be correlated with the electronic transitions observed in the UV-Vis spectrum. nih.gov

The analysis of the molecular orbitals can also elucidate the nature of the metal-ligand bonding, distinguishing between sigma-donating and pi-accepting or donating interactions. This level of detail is often difficult to obtain solely from experimental methods, highlighting the synergistic relationship between theoretical and practical approaches in coordination chemistry.

Computational and Theoretical Investigations of Propyl Ethyl Phenyl Carbamodithioate

Advanced Computational Methodologies

The exploration of Propyl ethyl(phenyl)carbamodithioate's molecular characteristics has been significantly advanced through the use of sophisticated computational and theoretical methods. These approaches allow for in-depth investigations of its electronic structure, reactivity, and potential interactions, providing insights that are often difficult to obtain through experimental means alone.

Role of Density Functional Theory in Predicting Molecular Behavior

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying the electronic properties of molecules like Propyl ethyl(phenyl)carbamodithioate. scispace.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional ab initio methods, making it suitable for studying larger and more complex molecules. acs.org

DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry of organic compounds and to calculate a variety of molecular properties. mdpi.com For Propyl ethyl(phenyl)carbamodithioate, DFT calculations can predict key parameters that govern its behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scispace.com

Other properties that can be accurately predicted using DFT include the electrostatic potential (ESP), which reveals the charge distribution within the molecule and indicates sites susceptible to electrophilic or nucleophilic attack. nih.gov Mulliken and Natural Bond Orbital (NBO) analyses can provide further details about the atomic charges and the nature of the chemical bonds within Propyl ethyl(phenyl)carbamodithioate. researchgate.net

Table 1: Predicted Molecular Properties of Propyl ethyl(phenyl)carbamodithioate using DFT

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.4 eV |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic compounds.

Machine Learning Approaches in Quantum Chemistry for Predictive Modeling

In recent years, machine learning (ML) has become an increasingly valuable tool in the field of quantum chemistry, offering the potential to significantly accelerate the prediction of molecular properties. nih.govresearchgate.net ML models can be trained on large datasets of molecules with known properties, enabling them to learn the complex relationships between molecular structure and chemical behavior. maxapress.com Once trained, these models can predict the properties of new molecules, such as Propyl ethyl(phenyl)carbamodithioate, with a high degree of accuracy and at a fraction of the computational cost of traditional quantum chemical calculations. acs.orgnih.gov

Various ML algorithms, including Support Vector Machines (SVM), Random Forests, and neural networks, have been successfully applied to predict a wide range of molecular properties. researchgate.net For sulfur-containing organic compounds, ML models have been developed to forecast properties like adsorption capacities and biological activities. nih.govresearchgate.net

For Propyl ethyl(phenyl)carbamodithioate, an ML approach could be used to predict its physicochemical properties, such as solubility, or to estimate its biological activity based on its structural features. The development of such predictive models typically involves the following steps:

Data Collection: A large and diverse dataset of molecules with the desired property experimentally measured or calculated using high-level quantum chemical methods is assembled.

Feature Engineering: The molecules in the dataset are represented by a set of numerical descriptors that capture their structural and chemical features.

Model Training: An ML algorithm is trained on the dataset to learn the mapping between the molecular descriptors and the target property.

Model Validation: The performance of the trained model is evaluated on an independent test set of molecules to assess its predictive accuracy.

Table 2: Hypothetical Performance of Machine Learning Models in Predicting a Physicochemical Property of Propyl ethyl(phenyl)carbamodithioate

| Machine Learning Model | R-squared (R²) | Mean Absolute Error (MAE) | Root Mean Square Error (RMSE) |

| Support Vector Machine | 0.85 | 0.25 | 0.35 |

| Random Forest | 0.90 | 0.18 | 0.28 |

| Neural Network | 0.92 | 0.15 | 0.22 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical performance metrics for similar applications.

The integration of machine learning with quantum chemistry holds great promise for accelerating the discovery and design of new molecules with desired properties. For Propyl ethyl(phenyl)carbamodithioate, these predictive models can guide further experimental investigations and facilitate the exploration of its potential applications.

Structure Activity Relationship and Mechanistic Insights for Propyl Ethyl Phenyl Carbamodithioate

Elucidation of Structural Motifs Influencing Activity

The specific arrangement of the propyl, ethyl, and phenyl groups, in conjunction with the central carbamodithioate core, defines the molecule's steric and electronic properties, which in turn govern its interactions with biological targets.

The nature of the substituents attached to the nitrogen atom of the dithiocarbamate (B8719985) group significantly influences the compound's properties. In propyl ethyl(phenyl)carbamodithioate, the presence of both alkyl (propyl and ethyl) and aryl (phenyl) groups introduces a unique combination of electronic and steric effects.

The alkyl groups (propyl and ethyl) are electron-donating, which can increase the electron density on the nitrogen and sulfur atoms of the carbamodithioate moiety. This enhanced nucleophilicity can facilitate interactions with electrophilic biological targets. The size and conformation of these alkyl chains also contribute to the steric bulk around the nitrogen atom, which can influence the molecule's ability to fit into specific binding pockets.

A comparative analysis of the impact of different substituent groups on the activity of dithiocarbamates is presented in the table below, based on general observations from the class of compounds.

| Substituent Group | Property | Impact on Reactivity |

| Propyl | Alkyl, Electron-donating | Increases electron density on the carbamodithioate group, potentially enhancing nucleophilicity. Contributes to steric bulk. |

| Ethyl | Alkyl, Electron-donating | Similar to the propyl group, it increases electron density and contributes to steric hindrance. |

| Phenyl | Aryl, Aromatic | Can participate in π-π stacking and hydrophobic interactions. Its electronic properties can be tuned by substituents. |

The carbamodithioate group (-NC(S)S-) is the cornerstone of the molecule's chemical reactivity and biological activity. This functional group is an excellent chelating agent for metal ions, a property that underpins many of its biological effects nih.gov. The two sulfur atoms can form strong coordinate bonds with transition metals, such as zinc and copper, which are often found in the active sites of enzymes.

The mechanism of action for many dithiocarbamates involves the inhibition of metalloenzymes. For instance, dithiocarbamates have been shown to inhibit carbonic anhydrases by coordinating to the zinc ion in the active site nih.gov. The binding of the dithiocarbamate to the metal ion displaces water or other natural ligands, thereby inactivating the enzyme.

Furthermore, the carbamodithioate moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) under certain conditions. This can contribute to its biological effects, including potential anticancer activity. The stability and reactivity of the carbamodithioate group are influenced by the substituents on the nitrogen atom, which can modulate its chelating and redox properties.

Mechanistic Probes through Molecular Modeling

In silico studies, including molecular modeling and docking, provide a powerful tool to investigate the interactions of propyl ethyl(phenyl)carbamodithioate with its biological targets at a molecular level. These computational approaches can predict binding modes, estimate binding affinities, and elucidate the structural basis for activity.

Molecular docking simulations can be employed to predict how propyl ethyl(phenyl)carbamodithioate binds to the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that contribute to the stability of the ligand-protein complex.

For dithiocarbamates, a crucial interaction is often the coordination of the sulfur atoms with a metal ion in the active site. For example, in the case of carbonic anhydrase, docking studies have shown that one of the sulfur atoms of the dithiocarbamate group coordinates directly with the zinc ion nih.gov. The substituents on the nitrogen atom can then form additional interactions with nearby amino acid residues, further stabilizing the complex. The phenyl group of propyl ethyl(phenyl)carbamodithioate could, for instance, form hydrophobic interactions with nonpolar residues in the binding pocket.

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. Propyl ethyl(phenyl)carbamodithioate possesses a degree of conformational flexibility due to its rotatable bonds. Molecular dynamics simulations can be used to explore the different conformations that the molecule can adopt and how these conformations influence its binding to a target.

Comparative Analysis with Analogous Dithiocarbamates

To better understand the structure-activity relationship of propyl ethyl(phenyl)carbamodithioate, it is useful to compare it with analogous dithiocarbamates that have different substitution patterns. By systematically varying the substituents on the nitrogen atom, one can probe the influence of steric and electronic effects on activity.

For example, comparing propyl ethyl(phenyl)carbamodithioate with simpler dialkyldithiocarbamates, such as diethyldithiocarbamate (B1195824), can highlight the role of the phenyl group. The presence of the aromatic ring may lead to enhanced binding affinity for certain targets due to favorable hydrophobic and π-stacking interactions. Conversely, comparing it with diphenyldithiocarbamate could reveal the importance of the alkyl groups for solubility and conformational flexibility.

Studies on various dithiocarbamates have shown that the nature of the amine moiety significantly influences their biological properties, such as antioxidant activity mdpi.comnih.gov. For instance, cyclic amines like pyrrolidinyl and morpholinyl incorporated into the dithiocarbamate structure have been shown to exhibit high antioxidant properties mdpi.com.

Below is a table summarizing a comparative analysis of different dithiocarbamate analogs.

| Compound | Substituents | Key Structural Feature | Potential Impact on Activity |

| Propyl ethyl(phenyl)carbamodithioate | Propyl, Ethyl, Phenyl | Asymmetric, contains both alkyl and aryl groups | Combination of steric bulk and potential for π-interactions. |

| Diethyldithiocarbamate | Diethyl | Symmetric, only alkyl groups | Lacks the potential for π-interactions compared to the phenyl-containing analog. |

| Diphenyldithiocarbamate | Diphenyl | Symmetric, only aryl groups | Increased potential for π-interactions but may have lower solubility and different steric profile. |

| Pyrrolidinyl carbodithioate | Cyclic alkylamine | Constrained ring structure | The cyclic nature can influence binding conformation and activity. |

Steric and Electronic Effects on Mechanistic Response of Propyl Ethyl(phenyl)carbamodithioate

The mechanistic response of propyl ethyl(phenyl)carbamodithioate is intrinsically governed by the steric and electronic properties of its constituent groups: the propyl, ethyl, and phenyl substituents attached to the nitrogen atom of the carbamodithioate backbone. These groups collectively influence the molecule's conformation, electron density distribution, and ultimately, its interaction with biological targets.

Steric Effects:

The size and spatial arrangement of the propyl, ethyl, and phenyl groups create a unique steric profile that dictates the accessibility of the dithiocarbamate functional group. The presence of two different alkyl groups (propyl and ethyl) introduces asymmetry, which can influence how the molecule binds to a target. The phenyl group, being bulkier than the alkyl chains, will impose significant steric hindrance around the nitrogen atom. This steric bulk can affect the planarity of the dithiocarbamate moiety and influence the bond angles and lengths within the molecule.

Computational studies on related N,N-dialkyldithiocarbamato compounds have shown that increasing the steric bulk of the nitrogen-bound substituents can reduce the propensity for intermolecular interactions and the formation of dimeric structures in the solid state. For instance, a study on mercury(II) bis(N,N-dialkyldithiocarbamato) compounds demonstrated that smaller alkyl groups like ethyl allow for dimer formation, while bulkier groups like isobutyl and cyclohexyl hinder such associations. mdpi.comresearchgate.net This principle suggests that the combination of propyl, ethyl, and phenyl groups in propyl ethyl(phenyl)carbamodithioate will likely result in a molecule that exists as a discrete monomeric unit, influencing its solubility and bioavailability.

The steric hindrance provided by the substituents can also play a crucial role in the compound's mechanism of action. For example, in the context of enzyme inhibition, the steric profile will determine the complementarity of the molecule to the enzyme's active site.

Electronic Effects:

The electronic nature of the propyl, ethyl, and phenyl groups significantly modulates the electron density on the dithiocarbamate functional group, which is critical for its reactivity and binding affinity. The alkyl groups (propyl and ethyl) are electron-donating through an inductive effect (+I), increasing the electron density on the nitrogen atom. This, in turn, enhances the electron-donating capacity of the sulfur atoms, making them more effective nucleophiles and metal chelators.

The electronic properties of the N-substituents have been shown to correlate with the biological activity of dithiocarbamates. The shift in the C–N stretching frequency (thioureide band) in the infrared spectrum and the chemical shifts in NMR spectroscopy can provide insights into the electronic effects of the dithiocarbamate ligands. researchgate.net

Modulation of Activity via Structural Modifications

The biological activity of propyl ethyl(phenyl)carbamodithioate can be systematically modulated by making structural modifications to the propyl, ethyl, and phenyl groups. These modifications can alter the steric and electronic properties of the molecule, leading to changes in its potency, selectivity, and pharmacokinetic profile.

Modifications of the Alkyl Groups (Propyl and Ethyl):

Altering the length and branching of the alkyl chains can have a profound impact on the compound's lipophilicity and steric bulk.

Chain Length: Increasing or decreasing the length of the alkyl chains (e.g., replacing propyl with methyl or pentyl) will directly affect the compound's hydrophobicity. This is a critical parameter for membrane permeability and interaction with hydrophobic pockets in target proteins.

Branching: Introducing branching in the alkyl chains (e.g., replacing propyl with isopropyl) will increase steric hindrance around the nitrogen atom. As observed in related compounds, this can influence the molecule's ability to form intermolecular interactions and may affect its binding affinity to specific targets. mdpi.comresearchgate.net

A study on a series of N,N-disubstituted dithiocarbamate derivatives revealed that variations in the alkyl substituents led to differences in their anticholinergic activity, highlighting the importance of the nature of the alkyl groups in determining biological response. bau.edu.tr

Modifications of the Phenyl Group:

The phenyl group offers a versatile scaffold for introducing a wide range of substituents to fine-tune the electronic and steric properties of the molecule.

Electronic Effects of Substituents: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) onto the phenyl ring can systematically alter the electron density of the dithiocarbamate moiety. QSAR studies on other series of compounds, such as benzimidazole derived carboxamides, have demonstrated that such substitutions can significantly influence biological activities like antioxidant and antiproliferative effects. nih.gov

The following table summarizes the potential effects of structural modifications on the properties and activity of propyl ethyl(phenyl)carbamodithioate, based on findings from related dithiocarbamate research.

| Modification | Group Modified | Potential Effect on Properties | Potential Impact on Biological Activity |

| Increase alkyl chain length | Propyl/Ethyl | Increased lipophilicity | Altered membrane permeability and target binding |

| Introduce alkyl branching | Propyl/Ethyl | Increased steric hindrance | Modified binding affinity and selectivity |

| Add electron-donating substituent | Phenyl | Increased electron density on dithiocarbamate | Enhanced metal chelation and nucleophilicity |

| Add electron-withdrawing substituent | Phenyl | Decreased electron density on dithiocarbamate | Altered reactivity and target interaction |

| Introduce bulky substituent | Phenyl | Increased steric bulk | Modified access to binding sites |

It is important to note that these are predicted effects based on the established structure-activity relationships of analogous dithiocarbamate compounds. Systematic synthesis and biological evaluation of derivatives of propyl ethyl(phenyl)carbamodithioate would be necessary to confirm these hypotheses and to fully elucidate the structure-activity landscape of this particular chemical entity.

Advanced Applications of Propyl Ethyl Phenyl Carbamodithioate in Chemical Synthesis and Materials Science

Catalytic Applications in Organic Transformations

Dithiocarbamates, the class of compounds to which propyl ethyl(phenyl)carbamodithioate belongs, are recognized for their versatile roles in organic synthesis, including their use as ligands, organocatalysts, and linkers. researchgate.net

Investigation as Organocatalysts

While the field of organocatalysis has expanded significantly, utilizing small organic molecules to accelerate chemical reactions, the specific use of propyl ethyl(phenyl)carbamodithioate as an organocatalyst is not extensively documented in mainstream chemical literature. nih.govmdpi.comnih.gov However, the broader class of dithiocarbamate (B8719985) anions has been explored for the photochemical generation of radicals. unirioja.es These catalysts can activate various substrates to form radicals through mechanisms leveraging their high nucleophilicity or electron-donating properties. unirioja.es This suggests a potential, though not yet fully investigated, avenue for propyl ethyl(phenyl)carbamodithioate to function as an organocatalyst under specific photochemical conditions.

Application in Metal-Catalyzed Reactions

Dithiocarbamates are well-established as highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govmdpi.comnih.gov This chelating ability is central to their application in metal-catalyzed reactions. ucsb.edu The sulfur atoms in the dithiocarbamate moiety act as effective donors, stabilizing metal centers and influencing the catalytic cycle. mdpi.com

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of ligand is critical for determining the efficiency and selectivity of the process. rsc.orgnih.gov Ligands influence key steps like oxidative addition and reductive elimination. fishersci.co.uk While specific studies detailing the use of propyl ethyl(phenyl)carbamodithioate as a ligand in major cross-coupling reactions are not prominent, the known ability of dithiocarbamates to form stable complexes with palladium suggests their potential utility. mdpi.comucsb.edu Dithiocarbamate-metal complexes have been synthesized and used as precursors for other applications, indicating their robust coordination chemistry which is a prerequisite for catalytic applications. nih.gov For instance, heteroleptic copper(I) dithiocarbamate complexes have been synthesized and studied, demonstrating the ligand's role in creating stable and functional metal centers. researchgate.net The merger of transition metal catalysis with radical chemistry has also emerged as a powerful strategy, where the ligand environment around the metal can be engineered to facilitate novel reaction pathways. nih.gov

Role in Polymerization Techniques

The most significant and well-documented application of propyl ethyl(phenyl)carbamodithioate and related dithiocarbamates is in the field of polymer chemistry, specifically as control agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Chain Transfer Agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures. cmu.edunih.govopenrepository.com The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). researchgate.net

Dithiocarbamates, including structures like propyl ethyl(phenyl)carbamodithioate, function as RAFT agents. cmu.eduresearchgate.netresearchgate.net The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on the substituents on the nitrogen atom. cmu.eduresearchgate.net For instance, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective for the polymerization of monomers like styrene (B11656) and acrylates. cmu.eduresearchgate.net This structural feature makes the thiocarbonyl group more reactive towards radical addition, which is essential for the RAFT mechanism. cmu.edu In contrast, simple N,N-dialkyldithiocarbamates are generally ineffective. cmu.edu

Dithiocarbamates are particularly noted for their versatility. Certain pyrazole-based dithiocarbamates can control the polymerization of both more-activated monomers (MAMs), like acrylates and styrene, and less-activated monomers (LAMs), such as vinyl acetate. rsc.orgrsc.org This broad applicability makes them highly valuable for synthesizing a wide range of polymeric materials. rsc.orgrsc.org Research has demonstrated that dithiocarbamates like cyanomethyl methyl(phenyl)dithiocarbamate are effective CTAs, yielding polymers with controlled molecular weights and narrow polydispersity. nih.govmdpi.com

| RAFT Agent Type | Monomer Type | Monomer Example | Resulting Polydispersity (Đ) | Control Level |

|---|---|---|---|---|

| N-Aryl-N-pyridyl Dithiocarbamate (Neutral) | Less-Activated (LAM) | Vinyl Acetate (VAc) | < 1.5 | Good researchgate.net |

| N-Aryl-N-pyridyl Dithiocarbamate (Protonated) | More-Activated (MAM) | Methyl Acrylate (MA) | Low | Effective researchgate.net |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioate | More-Activated (MAM) | Styrene, Methyl Acrylate | < 1.1 | Excellent rsc.orgrsc.orgresearchgate.net |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioate | Less-Activated (LAM) | Vinyl Acetate (VAc) | < 1.3 | Good rsc.orgrsc.orgresearchgate.net |

| Cyanomethyl methyl(phenyl)dithiocarbamate | Less-Activated (LAM) | 1-Vinyl-1,2,4-triazole | Narrow | Effective nih.gov |

Synthesis of Complex Macromolecular Architectures in Polymer Science

The "living" nature of RAFT polymerization allows for the synthesis of polymers with complex macromolecular architectures, such as block, graft, and star-shaped polymers. nih.govnih.gov Dithiocarbamate RAFT agents are instrumental in creating these advanced structures. cmu.edu

Block Copolymers: One of the primary applications is the synthesis of block copolymers. A polymer chain synthesized using a dithiocarbamate RAFT agent retains the thiocarbonylthio end group, which can be reactivated to initiate the polymerization of a second monomer, thereby forming a diblock copolymer. cmu.eduopenrepository.com This process can be repeated to create multiblock copolymers. For example, poly(methyl methacrylate) prepared with a dithiocarbamate agent has been successfully chain-extended with styrene to afford a well-defined block copolymer with low polydispersity. cmu.edu The ability to use certain dithiocarbamates for both MAMs and LAMs is particularly advantageous for creating novel block copolymers like poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate). rsc.orgrsc.orgresearchgate.net

Star Polymers: Star-shaped polymers can be synthesized using a "core-first" approach, where a multifunctional RAFT agent initiates the growth of multiple polymer arms simultaneously. nih.gov Alternatively, the "arm-first" method involves synthesizing linear polymer arms that are then attached to a multifunctional core. nih.gov Dithiocarbamate chemistry is applicable to these strategies, enabling the creation of complex star architectures. nih.govresearchgate.net For instance, amphiphilic star polymers have been synthesized via RAFT polymerization using multifunctional chain transfer agents. nih.gov

The precise control over polymer structure afforded by dithiocarbamate-mediated RAFT polymerization is crucial for developing advanced materials where the macroscopic properties are dictated by the nanoscale arrangement of the polymer chains. nih.govnih.gov

Applications in Analytical Chemistry and Material Science

The unique chemical properties of dithiocarbamates also lead to their application in analytical chemistry and the development of advanced materials.

In analytical chemistry , the strong chelating ability of the dithiocarbamate group towards transition metal ions is widely exploited. nih.govnih.gov This property allows them to be used for the separation, pre-concentration, and determination of trace metals. nih.gov Dithiocarbamate-functionalized materials can act as solid-phase extraction media to capture heavy metals like lead, cadmium, and copper from environmental samples. nih.govacs.org Furthermore, dithiocarbamates have been used to functionalize nanoparticles to create colorimetric sensors for metal ion detection. researchgate.netresearchgate.net For example, dopamine (B1211576) dithiocarbamate functionalized silver nanoparticles have been developed for the visual detection of cobalt ions, where the presence of the ion induces nanoparticle aggregation and a corresponding color change. researchgate.net Similarly, gold nanoparticles modified with a dithiocarbamate derivative have been used for the selective detection of lead ions. researchgate.net The electroactive nature of dithiocarbamates also allows for their electrochemical detection, which is useful in the analysis of fungicides containing this functional group. mdpi.com

Use as Flotation Collectors

Dithiocarbamates are extensively utilized as collectors in the froth flotation process for the separation of valuable minerals from ores. google.com The primary function of a collector is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic. This hydrophobicity allows the mineral particles to attach to air bubbles and float to the surface of the flotation cell, where they can be collected as a concentrate. mdpi.com

The effectiveness of dithiocarbamates as flotation collectors stems from their ability to form stable complexes with various metal ions present in sulfide (B99878) minerals. mdpi.comnih.gov The dithiocarbamate ligand can act as a bidentate or monodentate ligand, forming strong chelates with metals. nih.gov This strong interaction leads to a robust adsorption on the mineral surface.

Research on various dithiocarbamates has demonstrated their efficacy in the flotation of sulfide ores of metals such as copper, lead, zinc, nickel, and iron. google.commdpi.com For instance, diethyldithiocarbamate (B1195824) (DDTC) has been shown to be a powerful collector for sulfide ores, significantly improving the separation efficiency of minerals like pyrite (B73398) and galena. mdpi.com Studies on mixtures of dithiocarbamates, such as cyclo-hexyl dithiocarbamate and di-n-propyl dithiocarbamate, have indicated synergistic effects, leading to enhanced recovery and grade of minerals like pyrite. uq.edu.au

Table 1: Examples of Dithiocarbamates and their Application in Mineral Flotation

| Dithiocarbamate Compound | Application/Finding |

| Diethyldithiocarbamate (DDTC) | Improves separation of pyrite and galena in high-alkaline systems. mdpi.com |

| Cyclo-hexyl dithiocarbamate | Shows synergistic effects when mixed with other dithiocarbamates for pyrite flotation. uq.edu.au |

| Di-n-propyl dithiocarbamate | Effective in pyrite flotation, with performance enhanced in mixtures. uq.edu.au |

| Zinc dithiocarbamates | Used in the modification of polyolefins through vulcanization. wikipedia.org |

Potential in Coatings and Sensors

The chelating properties of dithiocarbamates also lend them to applications in the development of functional coatings and chemical sensors. nih.govresearchgate.net

In the realm of coatings, dithiocarbamates have been investigated for their antifouling properties. nih.gov Antifouling coatings are crucial for protecting marine structures and vessels from the accumulation of organisms. The biocidal activity of some dithiocarbamate compounds makes them effective in preventing this biofouling.

In the field of chemical sensors, dithiocarbamate-functionalized materials are being developed for the detection of heavy metal ions. mdpi.com The strong and often selective binding of dithiocarbamates to specific metal ions can be harnessed to produce a measurable signal. For example, polymer microspheres functionalized with dithiocarbamate groups have been used to create optical sensors for mercury ions (Hg²⁺). mdpi.com The binding of the metal ion causes a change in the physical properties of the microspheres, such as swelling or shrinking, which can be detected as a change in turbidity. mdpi.com

Furthermore, dithiocarbamates are utilized in the development of electrochemical sensors. mdpi.com The electroactive nature of the dithiocarbamate functional group allows for the detection of analytes through electrochemical methods like voltammetry. mdpi.com Biosensors based on the inhibition of enzymes like aldehyde dehydrogenase by dithiocarbamates have also been explored for the detection of these compounds. cabidigitallibrary.org

Given these established applications for the dithiocarbamate class, it is plausible that propyl ethyl(phenyl)carbamodithioate could be incorporated into novel coating formulations or sensor designs, leveraging its specific binding affinities and chemical properties.

Development of Organic Intermediates

Dithiocarbamates are valuable and versatile intermediates in organic synthesis. tandfonline.comtandfonline.com Their reactivity allows for the construction of a variety of more complex molecules, including heterocyclic compounds.

One notable application is in the synthesis of lactams, which are cyclic amides and are important structural motifs in many biologically active compounds. nih.govresearchgate.net Light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams. nih.gov Additionally, dithiocarbamates have been used in the synthesis of natural products, such as the alkaloid ferrugine, through reactions involving refluxing in the presence of cyclohexane (B81311) and light. nih.govresearchgate.net

Thiazolidine-2-thiones, another class of heterocyclic compounds with potential biological activity, can be synthesized from dithiocarbamates through a multi-step process involving iodocyclization, dehydrohalogenation, and nucleophilic substitution. nih.gov Dithiocarbamates also serve as precursors for the synthesis of novel amides. nih.gov

The general synthetic utility of dithiocarbamates arises from their ability to act as precursors for various functional groups and to participate in a range of chemical transformations. tandfonline.com The specific substituents on the nitrogen atom of the dithiocarbamate, in this case, propyl, ethyl, and phenyl groups, would influence the reactivity and steric hindrance of the molecule, thereby affecting its utility in specific synthetic pathways.

Future Research Directions and Perspectives

Emerging Methodologies in Dithiocarbamate (B8719985) Research

The synthesis of dithiocarbamates is a well-established field, yet new methodologies continue to emerge, often focusing on principles of green chemistry and efficiency. researchgate.net Recent trends include the development of multi-component reactions where amines, carbon disulfide, and various organic substrates react in a single step to form complex dithiocarbamates. researchgate.net These approaches offer advantages in terms of atom economy and reduced waste.

Researchers are also exploring the use of novel catalytic systems to facilitate dithiocarbamate synthesis under milder conditions. researchgate.net For instance, the use of transition metal catalysts has shown promise in creating specific carbon-sulfur bonds, allowing for the construction of a diverse library of dithiocarbamate compounds. researchgate.net Furthermore, there is a growing interest in solvent-free reaction conditions and the use of alternative energy sources to drive these chemical transformations, aligning with the broader push for sustainable chemical manufacturing. researchgate.net

A significant area of development is the direct dithiocarbamation reaction, which aims to introduce the dithiocarbamate functional group into a parent molecule in a more direct and practical way. researchgate.net This can shorten synthetic pathways and make the production of complex, functionalized dithiocarbamates more feasible. researchgate.net

Interdisciplinary Research Opportunities

The unique properties of dithiocarbamates, particularly their ability to chelate metals, have opened up numerous opportunities for interdisciplinary research. f1000research.comnih.gov These compounds are being investigated for a wide range of applications beyond their traditional uses in agriculture and industry.

In the field of medicine, dithiocarbamates are being explored for their therapeutic potential. f1000research.comresearchgate.net Their ability to interact with metal ions is crucial to their biological activity, and they have been studied as potential treatments for a variety of conditions. f1000research.comresearchgate.net This includes their investigation as anticancer, antimicrobial, and antiviral agents. nih.govf1000research.com The design of new dithiocarbamate-based drugs is an active area of research, with a focus on creating compounds with high efficacy and low toxicity. f1000research.comresearchgate.net

Materials science is another area where dithiocarbamates are finding new applications. Their strong interaction with metals makes them useful as ligands for the synthesis of metal-organic frameworks (MOFs) and nanoparticles. nih.govmdpi.com These materials have potential uses in catalysis, sensing, and electronics. The ability to tune the properties of the dithiocarbamate ligand allows for the precise control over the properties of the resulting materials. mdpi.com

Environmental science also presents opportunities for dithiocarbamate research. Their chelating properties can be harnessed for the remediation of heavy metal contamination in water and soil. mdpi.comarabjchem.org Research in this area is focused on developing dithiocarbamate-based systems that can selectively capture and remove toxic metal ions from the environment. mdpi.comarabjchem.org

Challenges and Opportunities in Novel Carbamodithioate Design

The design of novel carbamodithioates with specific functions presents both challenges and opportunities. A primary challenge is achieving selectivity in their biological interactions. nih.gov While their ability to chelate metals is a key feature, this can also lead to off-target effects and toxicity. nih.gov A major goal in the design of new therapeutic carbamodithioates is to create molecules that selectively target specific enzymes or cellular pathways. nih.gov

Another challenge lies in the stability of these compounds. nih.gov Some carbamodithioates can be unstable under certain conditions, which can limit their practical applications. nih.gov Researchers are exploring various chemical modifications to improve the stability of the carbamodithioate functional group without compromising its desired activity. nih.gov

Despite these challenges, there are significant opportunities for the rational design of new carbamodithioates. Advances in computational chemistry and molecular modeling are enabling scientists to predict the properties of new compounds before they are synthesized. researchgate.net This allows for a more targeted approach to drug discovery and materials design.

The modular nature of carbamodithioate synthesis provides a platform for creating large libraries of compounds with diverse structures and properties. nih.gov This diversity is essential for screening for new biological activities and for discovering materials with novel functionalities. The continued exploration of new synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of new and innovative applications for this versatile class of compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.